molecular formula C16H17NO2 B312023 N-(3-methylphenyl)-2-phenoxypropanamide

N-(3-methylphenyl)-2-phenoxypropanamide

Cat. No.: B312023
M. Wt: 255.31 g/mol
InChI Key: UNZIEXQEDPTXKI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-phenoxypropanamide is a propanamide derivative featuring a phenoxy group at the second carbon of the propanamide backbone and a 3-methylphenyl substituent on the nitrogen atom. The phenoxy group and aromatic substituents are critical for interactions with biological targets, particularly in herbicidal applications .

Structurally, the compound combines lipophilic (3-methylphenyl) and moderately polar (phenoxy) moieties, which influence its solubility, bioavailability, and target binding. Propanamide derivatives are often synthesized via coupling reactions between carboxylic acid derivatives (e.g., acyl chlorides) and amines under basic conditions, as seen in related compounds .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3-methylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C16H17NO2/c1-12-7-6-8-14(11-12)17-16(18)13(2)19-15-9-4-3-5-10-15/h3-11,13H,1-2H3,(H,17,18)

InChI Key

UNZIEXQEDPTXKI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

Substituent Effects on Herbicidal Activity: The trifluoromethyl and chloro substituents in the uracil-containing derivative () significantly enhance herbicidal efficacy (90% weed control at 75 g/ha), likely due to increased lipophilicity and target binding . In contrast, dimethyl N-(3-methylphenyl) aminophosphonate () exhibits weak herbicidal activity, suggesting that the phenoxy group in the target compound is critical for potency .

Role of Aromatic Substituents: The 3-chlorophenethyl group in ibuprofen-derived amides () confers anti-inflammatory properties, highlighting how aromatic substituents can redirect activity toward pharmacological applications .

Hybrid Structures and Multi-Target Effects :

  • Sulfonylthiazole-containing analogs () demonstrate the versatility of propanamide scaffolds in targeting enzymes, suggesting broader therapeutic or agrochemical applications .

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